molecular formula C8H8N2OS B13691105 3-(2-Methylthiophen-3-yl)isoxazol-5-amine

3-(2-Methylthiophen-3-yl)isoxazol-5-amine

Cat. No.: B13691105
M. Wt: 180.23 g/mol
InChI Key: FSSOUFDYTARSME-UHFFFAOYSA-N
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Description

. This compound features an isoxazole ring substituted with an amino group and a thienyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methyl-3-thienyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-thiophenecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring. The amino group is introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The scalability of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-methyl-3-thienyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-(2-methyl-3-thienyl)isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-methyl-3-thienyl)isoxazole involves its interaction with specific molecular targets. The amino group and the isoxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thienyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(2-thienyl)isoxazole: Lacks the methyl group on the thienyl ring.

    5-Amino-3-(3-methyl-2-thienyl)isoxazole: Has a different substitution pattern on the thienyl ring.

Uniqueness

5-Amino-3-(2-methyl-3-thienyl)isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-(2-methylthiophen-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N2OS/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,9H2,1H3

InChI Key

FSSOUFDYTARSME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=NOC(=C2)N

Origin of Product

United States

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